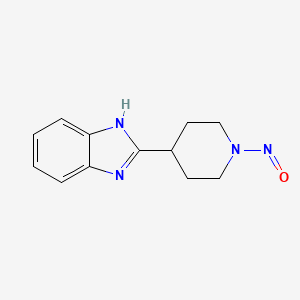

2-(1-Nitroso-4-piperidinyl)-1H-benzimidazole

CAS No.:

Cat. No.: VC17973888

Molecular Formula: C12H14N4O

Molecular Weight: 230.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N4O |

|---|---|

| Molecular Weight | 230.27 g/mol |

| IUPAC Name | 2-(1-nitrosopiperidin-4-yl)-1H-benzimidazole |

| Standard InChI | InChI=1S/C12H14N4O/c17-15-16-7-5-9(6-8-16)12-13-10-3-1-2-4-11(10)14-12/h1-4,9H,5-8H2,(H,13,14) |

| Standard InChI Key | IHOBDEFDXZXTHP-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1C2=NC3=CC=CC=C3N2)N=O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound 2-(1-Nitroso-4-piperidinyl)-1H-benzimidazole consists of a benzimidazole heterocycle fused to a piperidine ring modified with a nitroso (–NO) group at the 1-position. The benzimidazole moiety (a benzene fused to an imidazole ring) provides a planar, aromatic system capable of intercalating DNA or binding enzyme active sites, as observed in other derivatives . The nitroso group introduces potential alkylating or redox-modulating properties, while the piperidine substituent may enhance solubility and pharmacokinetic profiles .

Table 1: Key Chemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| IUPAC Name | 2-(1-Nitrosopiperidin-4-yl)-1H-1,3-benzodiazole |

| Molecular Weight | 242.27 g/mol |

| CAS Registry Number | 2731008-04-9 |

| Key Functional Groups | Benzimidazole, Piperidine, Nitroso |

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis route for 2-(1-Nitroso-4-piperidinyl)-1H-benzimidazole is documented in peer-reviewed literature, analogous benzimidazole derivatives are typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives or through Ullmann-type coupling reactions . The nitroso group may be introduced via nitrosation of a secondary amine precursor, such as reacting piperidine with nitrous acid () under controlled conditions .

Analytical Data

The compound’s PubChem entry (CID: 139590806) confirms its molecular formula and provides a 2D structural representation . Spectroscopic data (e.g., NMR, IR) remain unpublished, but computational descriptors suggest moderate polarity due to the nitroso and piperidine groups, which may influence its LogP value and membrane permeability.

Mechanistic Insights from Structural Analogues

DNA Interaction and Alkylation

Benzimidazole derivatives like MS-247 and bendamustine demonstrate that the nitroso group can act as an alkylating agent, forming covalent DNA crosslinks at AT-rich regions of the minor groove . For example, MS-247 combines a benzimidazole-based DNA-binding domain with a chloroethyl alkylating group, inducing interstrand crosslinks (ICLs) that block DNA replication and trigger apoptosis . Similarly, the nitroso group in 2-(1-Nitroso-4-piperidinyl)-1H-benzimidazole may facilitate similar alkylation, though experimental validation is required.

Enzyme Inhibition

Benzimidazoles are known inhibitors of topoisomerases (Topo I/II) and poly(ADP-ribose) polymerase-1 (PARP-1). Compounds such as Olaparib (a PARP-1 inhibitor) and compound 14p (a benzimidazole-carboxamide derivative) bind to enzyme active sites via hydrogen bonding and hydrophobic interactions . The nitroso-piperidinyl group in 2-(1-Nitroso-4-piperidinyl)-1H-benzimidazole could similarly engage with PARP-1’s NAD-binding domain, potentially disrupting DNA repair in BRCA-deficient cancers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume